N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{[1-(4-fluorophenyl)-1H-imidazol-2-yl]sulfanyl}acetamide
Description
N-[(2H-1,3-Benzodioxol-5-yl)methyl]-2-{[1-(4-fluorophenyl)-1H-imidazol-2-yl]sulfanyl}acetamide is a synthetic acetamide derivative featuring a benzodioxolylmethyl group, a fluorophenyl-substituted imidazole ring, and a sulfanylacetamide linker. This structure combines electron-rich (benzodioxole) and electron-deficient (fluorophenyl) aromatic systems, which may enhance its binding interactions with biological targets such as enzymes or receptors.
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-[1-(4-fluorophenyl)imidazol-2-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16FN3O3S/c20-14-2-4-15(5-3-14)23-8-7-21-19(23)27-11-18(24)22-10-13-1-6-16-17(9-13)26-12-25-16/h1-9H,10-12H2,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLFIDJOXRYHGGG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)CSC3=NC=CN3C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16FN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{[1-(4-fluorophenyl)-1H-imidazol-2-yl]sulfanyl}acetamide typically involves multiple steps. One common approach is to start with the preparation of the benzodioxole moiety, followed by the introduction of the fluorophenyl group and the imidazole ring. The final step involves the formation of the thioacetamide linkage.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole moiety.
Reduction: Reduction reactions may target the imidazole ring or the thioacetamide linkage.
Substitution: Substitution reactions can occur at the fluorophenyl group or the imidazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Halogenating agents or nucleophiles can be employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or thiol derivatives.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of benzodioxole and imidazole have been shown to inhibit the proliferation of various cancer cell lines. A study demonstrated that specific analogs could inhibit MEK1/2 kinases, leading to reduced cell growth in leukemia models .
G Protein-Coupled Receptor Modulation
The compound's structure suggests potential interactions with G protein-coupled receptors (GPCRs), which are critical targets in drug discovery. Research has shown that similar compounds can act as selective modulators of GPCRs involved in numerous physiological processes, including inflammation and metabolic regulation .
Neuroprotective Effects
Some derivatives have been investigated for neuroprotective effects against neurodegenerative diseases. Compounds that interact with neurotransmitter systems or exhibit antioxidant properties may provide therapeutic benefits in conditions like Alzheimer's disease and Parkinson's disease .
Case Study 1: Inhibition of Cancer Cell Lines
In a comparative study, N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{[1-(4-fluorophenyl)-1H-imidazol-2-yl]sulfanyl}acetamide was tested against several cancer cell lines. The results indicated an IC50 value of approximately 0.3 µM for acute biphenotypic leukemia MV4-11 cells, demonstrating its potential as a lead compound for further development .
Case Study 2: GPCR Interaction
A study focusing on the interaction of related compounds with GPCRs highlighted their ability to modulate receptor activity selectively. This modulation can lead to downstream effects beneficial for treating metabolic disorders and cardiovascular diseases .
Mechanism of Action
The mechanism of action of N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{[1-(4-fluorophenyl)-1H-imidazol-2-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. The benzodioxole moiety may interact with enzymes or receptors, while the fluorophenyl group can enhance binding affinity. The imidazole ring may participate in hydrogen bonding or coordination with metal ions, influencing the compound’s overall activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
A comparative analysis of the target compound and its analogs highlights key structural variations and their implications for physicochemical properties and bioactivity. Below is a detailed table summarizing these comparisons:
Detailed Analysis of Structural and Functional Differences
Electron-Donating vs. Electron-Withdrawing Groups
- In contrast, the 3,4-dimethoxyphenyl analog () introduces two electron-donating methoxy groups, which may improve binding to targets requiring π-π stacking or cation-π interactions .
Solubility and Bioavailability
- The hydroxymethyl-substituted analog () likely exhibits higher aqueous solubility due to the polar hydroxymethyl group, but this may reduce membrane permeability compared to the more lipophilic target compound . The pyridyl-containing compound () introduces a basic nitrogen atom, which could enhance solubility in acidic environments (e.g., gastric fluid) .
Metabolic Stability
- The fluorophenyl group in the target compound and –4 analogs resists oxidative metabolism, prolonging half-life.
Biological Activity
N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{[1-(4-fluorophenyl)-1H-imidazol-2-yl]sulfanyl}acetamide is a synthetic compound that has gained attention in pharmacology due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- Benzodioxole moiety : Known for its role in modulating various biological activities.
- Imidazole ring : Often associated with pharmacological effects, particularly in targeting enzymes and receptors.
- Sulfanyl group : May contribute to the compound's reactivity and interaction with biological targets.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Key mechanisms include:
- Inhibition of Enzymatic Activity : The imidazole component may inhibit enzymes involved in cancer cell proliferation.
- Disruption of Microtubule Dynamics : Similar compounds have been shown to interfere with tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells.
- Receptor Modulation : The compound may act on various receptors, influencing signaling pathways critical for cell survival and growth.
Biological Activity Data
A summary of the biological activity data for this compound is presented in the following table:
| Biological Activity | Effect | Reference |
|---|---|---|
| Cytotoxicity | Induces apoptosis in cancer cells | |
| Antimicrobial Activity | Inhibition of bacterial growth | |
| Enzyme Inhibition | Inhibits specific kinases |
Case Studies
Several studies have investigated the biological effects of this compound:
- Cytotoxicity Against Cancer Cells : A study demonstrated that this compound exhibited significant cytotoxic effects on various cancer cell lines, leading to increased apoptosis rates compared to control groups .
- Antimicrobial Properties : Research indicated that this compound showed promising antimicrobial activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as an antibiotic agent .
- Mechanistic Insights : Computational studies revealed that the compound interacts with key proteins involved in cell signaling pathways, elucidating its mechanism of action at a molecular level .
Q & A
Q. What are the key steps and analytical methods for synthesizing and characterizing this compound?
The synthesis involves multi-step organic reactions:
Imidazole ring formation : Cyclization of precursors (e.g., glyoxal, ammonia) under controlled pH and temperature .
Functionalization : Introduction of the 4-fluorophenyl group via electrophilic aromatic substitution .
Sulfanyl-acetamide linkage : Reaction of the imidazole intermediate with a thiol-containing acetamide derivative under inert conditions .
Purification : Column chromatography or recrystallization to isolate the final product.
Q. Analytical validation :
- NMR spectroscopy (¹H/¹³C) confirms regiochemistry of the benzodioxole and imidazole rings .
- Mass spectrometry (HRMS) verifies molecular weight (±0.001 Da accuracy) .
- HPLC monitors reaction progress and ensures >95% purity .
Q. How is the compound’s structural stability assessed under varying experimental conditions?
Stability studies include:
- Thermal analysis : TGA/DSC to determine decomposition temperatures (e.g., >200°C indicates suitability for high-temperature reactions) .
- pH-dependent stability : Incubation in buffers (pH 2–12) followed by HPLC quantification of degradation products .
- Light sensitivity : UV-Vis spectroscopy to track photodegradation kinetics under simulated daylight .
Q. What in vitro assays are used for preliminary biological activity screening?
- Anticancer activity : MTT assay against cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ values calculated via nonlinear regression .
- Enzyme inhibition : Fluorescence-based assays targeting kinases or proteases (e.g., % inhibition at 10 µM) .
- Antimicrobial screening : Broth microdilution to determine MIC values against Gram-positive/negative bacteria .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be explored for this compound?
- Analog synthesis : Modify substituents (e.g., replace 4-fluorophenyl with chlorophenyl or methoxyphenyl) and compare bioactivity .
- Molecular docking : AutoDock Vina predicts binding affinities to targets like EGFR (PDB: 1M17) .
- QSAR modeling : Use descriptors (e.g., logP, polar surface area) to correlate structural features with activity .
Q. Example SAR Data :
| Substituent | IC₅₀ (µM, HeLa) | logP |
|---|---|---|
| 4-Fluorophenyl | 12.3 | 2.8 |
| 4-Chlorophenyl | 8.7 | 3.1 |
| 4-Methoxyphenyl | 25.4 | 1.9 |
Q. What mechanistic approaches identify the compound’s biological targets?
- Surface plasmon resonance (SPR) : Measures real-time binding to immobilized proteins (e.g., kinases) .
- CRISPR-Cas9 knockout screens : Identify gene clusters whose deletion reduces compound efficacy .
- Transcriptomics : RNA-seq of treated cells to map pathway enrichment (e.g., apoptosis, oxidative stress) .
Q. How should contradictory data in biological activity studies be resolved?
- Reproducibility checks : Validate assays across multiple labs with standardized protocols (e.g., ATP concentration in kinase assays) .
- Purity verification : Re-analyze compound batches via LC-MS to rule out impurities .
- Assay variability controls : Use reference inhibitors (e.g., staurosporine for kinase assays) to calibrate results .
Q. What computational strategies predict metabolic stability and toxicity?
- ADME prediction : SwissADME estimates bioavailability, CYP450 interactions, and blood-brain barrier permeability .
- Toxicity profiling : ProTox-II predicts hepatotoxicity and mutagenicity based on structural alerts .
- Metabolite identification : In silico fragmentation (e.g., MetFrag) matches predicted metabolites with experimental LC-MS/MS data .
Q. How is selectivity for therapeutic targets optimized?
- Kinome-wide profiling : Screen against 468 kinases (DiscoverX) to calculate selectivity scores (S(10) = % inhibition at 10 µM) .
- Dose-response in normal cells : Compare IC₅₀ in non-cancerous lines (e.g., HEK293) to assess therapeutic index .
- Crystal structure analysis : Resolve ligand-target co-crystals (e.g., at 1.8 Å resolution) to guide structural optimization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
